2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide

Description

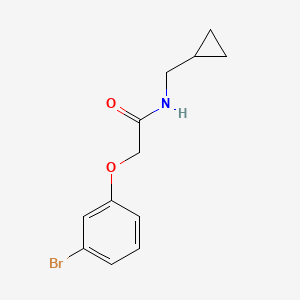

2-(3-Bromophenoxy)-N-(cyclopropylmethyl)acetamide is a brominated phenoxy acetamide derivative characterized by a 3-bromophenoxy group attached to an acetamide backbone, with a cyclopropylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name |

2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(6-10)16-8-12(15)14-7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXHTLKSCWWHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide typically involves the reaction of 3-bromophenol with chloroacetyl chloride to form 2-(3-bromophenoxy)acetyl chloride. This intermediate is then reacted with cyclopropylmethylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The acetamide group undergoes reduction under standard conditions. Lithium aluminum hydride (LiAlH₄) or borane-THF reduces the carbonyl group to yield N-(cyclopropylmethyl)-2-(3-bromophenoxy)ethylamine :

This reaction retains the bromophenoxy and cyclopropane groups while converting the amide into a primary amine, enhancing nucleophilicity for downstream modifications.

Substitution Reactions

The bromine atom on the aromatic ring participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings :

SNAr Reactions

In polar aprotic solvents (e.g., DMF) with strong bases (e.g., NaH), bromine is displaced by nucleophiles like amines or alkoxides:

For example, reaction with piperidine yields 2-(3-piperidinophenoxy)-N-(cyclopropylmethyl)acetamide .

Suzuki-Miyaura Coupling

The bromophenyl group undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives:

This reaction installs aryl or heteroaryl groups at the 3-position, expanding structural diversity .

Cyclopropane Ring-Opening

The cyclopropylmethyl group undergoes ring-opening under acidic or oxidative conditions:

-

Acid-catalyzed hydrolysis : Yields N-(3-hydroxypropyl)-2-(3-bromophenoxy)acetamide .

-

Oxidation : With m-CPBA, the cyclopropane ring forms epoxides or diols, depending on reaction conditions .

Hydrolysis of the Acetamide

Under acidic or basic hydrolysis, the acetamide converts to the corresponding carboxylic acid or carboxylate:

For instance, hydrolysis with HCl yields 2-(3-bromophenoxy)acetic acid and cyclopropylmethylamine .

Mechanistic Insights

-

Reduction : LiAlH₄ coordinates to the carbonyl oxygen, facilitating hydride transfer to the electrophilic carbon.

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with boronic acid and reductive elimination.

-

SNAr : A strong base deprotonates the aromatic ring, generating a resonance-stabilized aryl anion that displaces bromide .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromophenoxy group attached to a cyclopropylmethyl acetamide backbone. Its molecular structure allows it to interact with biological targets effectively, making it a candidate for drug development. The specific chemical properties include:

- Molecular Formula: C12H14BrNO2

- Molecular Weight: 288.15 g/mol

- Boiling Point: Not specified

- Melting Point: Not specified

These properties are crucial for understanding its behavior in biological systems and its potential bioavailability.

GSK-3β Inhibition

Recent studies have highlighted the role of 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide as a GSK-3β inhibitor. Glycogen synthase kinase 3 beta (GSK-3β) is implicated in various diseases, including Alzheimer's disease and cancer. Inhibition of GSK-3β can lead to neuroprotective effects and anti-inflammatory responses:

- Mechanism of Action: The compound competitively inhibits GSK-3β, which is essential for regulating multiple signaling pathways involved in cell survival and proliferation.

- Research Findings: In vitro assays have shown that this compound exhibits significant inhibitory activity against GSK-3β, with IC50 values indicating potent efficacy in cellular models .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of neuroinflammation:

- Cell Models: Studies using microglial BV-2 cells demonstrated that treatment with this compound reduces the production of pro-inflammatory cytokines.

- Therapeutic Potential: This suggests its potential use in treating neurodegenerative diseases characterized by inflammation, such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been crucial for optimizing its pharmacological profile:

- Modifications: Variations in the bromophenoxy group or cyclopropylmethyl substituent can significantly alter the compound's affinity for biological targets.

- Data Analysis: Comprehensive SAR studies have identified key modifications that enhance inhibitory potency against GSK-3β while minimizing off-target effects .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored through various experimental models:

- In Vitro Studies: It has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Clinical Relevance: These findings support further investigation into its use as a therapeutic agent for conditions like Parkinson's disease and other neurodegenerative disorders .

Case Studies and Research Findings

| Study | Focus Area | Key Findings |

|---|---|---|

| Study A | GSK-3β Inhibition | Demonstrated IC50 = 8 nM against GSK-3β; potential for Alzheimer's treatment. |

| Study B | Anti-inflammatory Activity | Reduced NO and cytokine levels in BV-2 cells; implications for neuroinflammation. |

| Study C | SAR Analysis | Identified optimal substitutions for enhanced potency; guided future synthesis efforts. |

These studies collectively underscore the significance of this compound in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: 2-(2-Bromophenoxy)-N-(cyclopropylmethyl)acetamide

Key Differences :

- Substitution Pattern: The positional isomer 2-(2-bromophenoxy)-N-(cyclopropylmethyl)acetamide () differs in the bromine atom's placement on the phenoxy ring (2-position vs. 3-position).

- Electronic Effects: The electron-withdrawing bromine in the ortho position may slightly alter the phenoxy group's electron density, influencing reactivity in further functionalization or binding interactions .

Substituted Phenoxy Acetamides with Varied N-Substituents

2-(3-Bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide ()

- Structural Features: Retains the 3-bromophenoxy group but replaces the cyclopropylmethyl with a 4-morpholinylphenyl substituent.

- Functional Implications: Solubility: The morpholine ring enhances hydrophilicity, likely improving aqueous solubility compared to the lipophilic cyclopropylmethyl group. Pharmacological Potential: Morpholine derivatives are common in drug design for their ability to modulate pharmacokinetic properties and interact with amine-binding receptors .

N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide ()

- Structural Features : Features a bromocyclohexyl group instead of cyclopropylmethyl.

Halogenated Acetamides with Aromatic Substituents

2-Bromo-N-(3-chloro-phenyl)-acetamide ()

- Structural Features: Replaces the phenoxy group with a chloro-substituted phenyl ring directly attached to the acetamide.

- Comparative Analysis: Electrophilicity: The absence of an ether linkage reduces resonance stabilization, increasing the electrophilicity of the carbonyl group, which may enhance reactivity in nucleophilic substitution reactions. Bioactivity: Chlorophenyl acetamides are often explored for antimicrobial properties, whereas bromophenoxy derivatives may target different biological pathways .

Agrochemical Analogues ()

Structural and Pharmacological Data Table

Biological Activity

2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO\

- Molecular Weight : 272.15 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its potential as an anti-inflammatory and cytotoxic agent.

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that analogs can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in cell lines, suggesting a mechanism for reducing inflammation in chronic diseases .

Cytotoxicity

The cytotoxic effects of the compound were assessed in various cancer cell lines. The results indicated that the compound could induce apoptosis in specific cancer types, demonstrating potential as a therapeutic agent against malignancies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the bromophenoxy group and cyclopropylmethyl substituent have been explored to enhance potency and selectivity against target enzymes.

Key Findings:

- Bromine Substitution : The presence of bromine in the phenoxy group contributes to increased lipophilicity, enhancing cellular uptake.

- Cyclopropyl Group : The cyclopropylmethyl moiety has been associated with improved binding affinity to target proteins, which may correlate with increased biological activity .

Case Studies

- Acute Myeloid Leukemia (AML) : In a study involving AML cell lines, compounds with structural similarities to this compound were shown to promote differentiation and reduce cell viability at specific concentrations, indicating potential therapeutic applications in hematological malignancies .

- Neuroprotection : Another study highlighted the neuroprotective effects of related compounds in models of tau hyperphosphorylation, a hallmark of neurodegenerative diseases like Alzheimer's. These findings suggest that modifications leading to improved metabolic stability may enhance therapeutic efficacy .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively characterized; however, preliminary data suggest favorable absorption characteristics and moderate clearance rates in animal models. Further studies are needed to fully elucidate its bioavailability and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.